2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate
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Overview
Description
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate is a chemical compound with a molecular formula of C22H26N2O9S2. It is a white crystalline powder with a molecular weight of 534.6 g/mol. This compound is synthesized using a specific method and has various scientific research applications.
Mechanism Of Action
The mechanism of action of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the inhibition of enzyme activity. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and inhibitor.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate vary depending on the specific enzyme and inhibitor. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate in lab experiments include its specificity for certain enzymes, its ability to inhibit enzyme activity, and its potential for the development of new drugs. The limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For research on 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate include the development of new inhibitors for specific enzymes, the study of the compound's effects on different cell types, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of 2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate involves the reaction between 2-(2-aminoethylthio)ethanol and 4-nitrophenyl chloroformate in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography.
Scientific Research Applications
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate has various scientific research applications. It is commonly used in the study of enzyme inhibitors and their mechanisms of action. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and cancer.
properties
CAS RN |
136743-24-3 |
---|---|
Product Name |
2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
Molecular Formula |
C21H24N2O9S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[2-[[2-hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C21H24N2O9S2/c1-30-16-6-2-14(3-7-16)19(25)34-20(26)18(24)22-10-12-33-13-11-31-21(27)32-17-8-4-15(5-9-17)23(28)29/h2-9,19-20,25-26H,10-13H2,1H3,(H,22,24) |
InChI Key |
ZCHRAGIQKGCBAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)SC(C(=O)NCCSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
synonyms |
4-MTASNC S-(4-methoxybenzyl)thioglycolylaminoethylsulfonylethyl-4-nitrophenyl carbonate |
Origin of Product |
United States |
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